molecular formula C7H8N4O B11208893 3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

Cat. No.: B11208893
M. Wt: 164.16 g/mol
InChI Key: UWDLQMHXJXYGEW-UHFFFAOYSA-N
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Description

3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a chemical compound belonging to the 1,2,4-triazolo[4,3-a]pyrimidine class of fused heterocycles, which are subjects of significant interest in modern heterocyclic chemistry . This specific derivative serves as a versatile and valuable synthetic building block for researchers, particularly in medicinal chemistry and drug discovery. The molecular scaffold is known to possess a range of biological activities, making it a key intermediate in the development of novel pharmacologically active agents . Researchers utilize this compound to explore new pathways in the synthesis of more complex molecules, leveraging its core structure to create libraries of compounds for high-throughput screening. Its application extends to agrochemical research, where similar triazolopyrimidine structures are employed in the design and synthesis of new active ingredients. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3,7-dimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O/c1-4-3-6(12)11-5(2)9-10-7(11)8-4/h3H,1-2H3,(H,8,10)

InChI Key

UWDLQMHXJXYGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=NNC2=N1)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Core Structure Assembly

The cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated systems represents a foundational approach for constructing the triazolopyrimidine scaffold. For example, 5-amino-1,2,4-triazoles react with 1,3-diketones under thermal conditions to form the fused bicyclic system via tandem cyclization and dehydration . In the context of 3,7-dimethyl triazolo[4,3-a]pyrimidin-5-ol, this method could employ 5-amino-3-methyl-1,2,4-triazole and acetylacetone (2,4-pentanedione) to introduce methyl groups at positions 3 and 7.

Reaction optimization studies indicate that solvents such as ethanol or DMF, coupled with bases like NaOH, enhance cyclization efficiency. For instance, a 75% yield was achieved for analogous 7-ethoxy-5-phenyl derivatives using DMF and NaOH at 80°C . The hydroxyl group at position 5 may arise from the partial hydrolysis of an intermediate alkoxy group or via direct cyclocondensation with a hydroxyl-containing precursor.

Multicomponent One-Pot Synthesis

A three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, aldehydes, and ethyl acetoacetate has been demonstrated to synthesize triazolo[4,3-a]pyrimidines in a single step . Adapting this method for 3,7-dimethyl[1, triazolo[4,3-a]pyrimidin-5-ol would require:

  • Methyl-substituted aldehydes : Propionaldehyde or methyl-substituted benzaldehydes to introduce the C7 methyl group.

  • Ethyl acetoacetate : Provides the acetyl moiety for C3 methylation.

  • Acid catalysis : para-toluene sulfonic acid (APTS) in ethanol under reflux, yielding up to 85% for related compounds .

The hydroxyl group at position 5 could form via in situ oxidation or hydrolysis of a transient intermediate. For example, post-reaction treatment with aqueous HCl might convert an ester or ether group to a hydroxyl .

Post-Synthetic Functionalization via Alkylation

Alkylation of preformed triazolopyrimidinols offers a pathway to install methyl groups selectively. In a reported procedure, 5-phenyl- triazolo[1,5-a]pyrimidin-7-ol was treated with methyl bromide in DMF/NaOH to yield 7-methoxy derivatives . Applying this to 5-hydroxytriazolopyrimidine intermediates could generate the 3,7-dimethyl target:

  • Synthesis of 5-hydroxytriazolopyrimidine : Cyclocondensation of 5-amino-1,2,4-triazole with methyl-substituted 1,3-diketones.

  • Methylation : Use of methyl iodide or dimethyl sulfate under basic conditions to introduce methyl groups at positions 3 and 7.

Yields for similar alkylations range from 27.5% to 61.1%, depending on the electrophile and solvent .

Dimroth Rearrangement for Structural Optimization

The acid-mediated Dimroth rearrangement converts 1,2,4-triazolo[4,3-a]pyrimidines to their [1,5-a] isomers, often improving thermodynamic stability . For 3,7-dimethyl triazolo[4,3-a]pyrimidin-5-ol, this rearrangement could correct regiochemical outcomes from earlier synthetic steps.

Example protocol :

  • Heat the intermediate in concentrated HCl or H2SO4 at 100–120°C for 6–12 hours.

  • Monitor progress via TLC (ether/hexane, 2:1) .

This method is particularly useful for resolving positional isomerism introduced during cyclocondensation.

Oxidative Cyclization of Pyrimidinyl Amidines

Oxidative cyclization of pyrimidin-2-yl-amidines using agents like bromine or iodine constructs the triazole ring while introducing substituents . For the target compound:

  • Prepare 2-hydrazinyl-4,6-dimethylpyrimidin-5-ol via hydrazine treatment of a 5-hydroxypyrimidine.

  • Oxidize with Br2 in acetic acid to form the triazolo ring.

This method offers precise control over substitution patterns but requires stringent conditions (e.g., anhydrous solvents, inert atmosphere).

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate for oxidative cyclization , and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various triazolopyrimidine derivatives with different substituents .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 3,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. For example, a study demonstrated potent inhibitory effects with minimum inhibitory concentration (MIC) values as low as 0.21 μM against these pathogens .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In a series of experiments involving animal models, certain derivatives showed promising results in reducing inflammation induced by carrageenan. The pharmacological screening indicated that these compounds had lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac®, suggesting a safer profile for therapeutic use .

Antimalarial Potential

Recent studies have explored the potential of triazolo[4,3-a]pyrimidine derivatives as antimalarial agents. The compounds were designed through molecular docking studies and showed promising activity against malaria parasites in vitro. This highlights the versatility of the triazolo[4,3-a]pyrimidine scaffold in developing new antimalarial drugs .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as aminopyrazole carbonitrile. The synthetic pathways often include cyclization reactions that lead to the formation of the triazolo-pyrimidine ring system .

Structural Analysis

Characterization of synthesized compounds is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry. These methods confirm the structural integrity and purity of the synthesized derivatives .

Case Studies and Research Findings

StudyFocusFindings
Abd El-Salam et al., 2012Anti-inflammatory ActivityCompounds showed reduced ulcerogenic effects compared to Diclofenac®; LD50 values indicated safety .
MDPI Study, 2020Antimicrobial PotentialDerivatives exhibited MIC values of 0.21 μM against Pseudomonas aeruginosa .
PMC Study, 2020Antimalarial ActivityVirtual library design led to promising antimalarial candidates with significant activity .

Mechanism of Action

The mechanism of action of 3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit dihydroorotate dehydrogenase by binding to its active site, thereby blocking the enzyme’s activity . This inhibition disrupts the pyrimidine biosynthesis pathway, which is crucial for the proliferation of certain pathogens.

Comparison with Similar Compounds

The following analysis highlights structural, synthetic, and functional differences between 3,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol and closely related derivatives.

Structural and Substituent Variations
Compound Name Substituents Core Structure Key Properties
This compound 3-CH₃, 7-CH₃, 5-OH [1,2,4]Triazolo[4,3-a]pyrimidine Potential antiviral/biological activity inferred from similar derivatives .
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 5-CH₃, 7-OH [1,2,4]Triazolo[1,5-a]pyrimidine Exhibits herbicidal properties (e.g., component of flumetsulam) .
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol 7-CH₃, 5-OH [1,2,4]Triazolo[4,3-a]pyrimidine Boiling point: 241.6°C; density: 1.6 g/cm³ .
ANA-1 (3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol) 3-(2-Cl-C₆H₄), 6-C₂H₅, 7-CH₃, 5-OH [1,2,4]Triazolo[4,3-a]pyrimidine Antiviral activity (IC₅₀ = 30 µM against influenza H1N1) .
7-Alkoxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-O-R, 5-C₆H₅ [1,2,4]Triazolo[1,5-a]pyrimidine Synthesized via alkylation of 5-phenyl derivatives; varied biological roles .

Key Observations :

  • Regioisomerism : Angular vs. linear fusion (e.g., [1,2,4]triazolo[4,3-a] vs. [1,5-a]) significantly impacts reactivity and bioactivity. Angular isomers often dominate in regioselective syntheses due to electronic stabilization .
  • Substituent Effects : Methyl groups enhance lipophilicity, while hydroxyl or alkoxy groups improve solubility. Antiviral activity in ANA-1 highlights the importance of halogenated aryl substituents .
Physical and Spectroscopic Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility Spectroscopic Features
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol Not reported 241.6 Moderate in DMF IR: O-H stretch ~3200 cm⁻¹
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Not reported Not reported Low in water UV-Vis λmax ~260 nm

Biological Activity

3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.

  • Molecular Formula : C7_7H8_8N4_4O
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 43826560

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µg/mL) Reference
HCT1166.76
A549193.93
MCF777.15

The compound exhibited a dose-dependent increase in apoptosis markers in these cell lines. Mechanistically, it appears to inhibit anti-apoptotic proteins, enhancing apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate to strong

The biological activity of this compound is largely attributed to its interaction with cellular targets involved in critical pathways:

  • Microtubule Stabilization : Similar compounds have shown the ability to stabilize microtubules by binding to β-tubulin at the vinca site, which is crucial for maintaining cellular structure and function .
  • Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation and survival.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • A study demonstrated that treatment with the compound resulted in a significant reduction in tumor growth in xenograft models of lung cancer .
  • Another investigation reported enhanced survival rates in animal models treated with the compound compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol, and how can reaction yields be improved?

  • Methodology : Cyclocondensation reactions between substituted pyrazoles and β-dicarbonyl compounds are commonly used. For example, heating aldehydes with 3-amino-1,2,4-triazole in dimethylformamide (DMF) at 120°C for 10 hours under reflux, followed by recrystallization (e.g., ethanol/dioxane), can yield triazolo-pyrimidine derivatives . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF vs. DCM), and temperature gradients to improve yields beyond 80% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic peaks: methyl groups (δ ~2.5 ppm for C3/C7-CH₃), aromatic protons (δ ~8.0–8.5 ppm for pyrimidine ring), and hydroxyl protons (δ ~10–12 ppm, broad) .
  • IR : Confirm the presence of N-H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. Absence of S=O or P=O bands rules out sulfonyl/phosphate impurities .

Q. What strategies ensure compound stability during storage?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light or humidity. Purity assessments via HPLC (e.g., >95% purity with C18 columns, acetonitrile/water mobile phase) ensure degradation products are minimized .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound derivatives?

  • Methodology : Use software like Discovery Studio or AutoDock to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on hydrogen bonding (e.g., pyrimidine N atoms with active-site residues) and hydrophobic interactions (methyl groups with nonpolar pockets). Validate predictions with in vitro enzyme inhibition assays .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Control standardization : Use consistent cell lines (e.g., MGC-803 for anticancer assays) and positive controls (e.g., doxorubicin) .
  • Dose-response curves : Compare EC₅₀ values across studies. Discrepancies may arise from impurity profiles (e.g., residual solvents detected via GC-MS) .
  • Structural analogs : Test 7-hydroxy or 7-hydrazinyl analogs to isolate substituent effects on bioactivity .

Q. What advanced synthetic methods enable regioselective modifications of the triazolo-pyrimidine core?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 10 hours) and improves regioselectivity for C5 vs. C7 substitutions .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield the hydroxyl group during alkylation/arylation at C3 or C7 .

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